molecular formula C25H18ClN3O4 B4750402 2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)

2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)

Cat. No. B4750402
M. Wt: 459.9 g/mol
InChI Key: UEFGMVUKBVLAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CBIM and is a member of the isoindole family of compounds. CBIM has been found to have a unique mechanism of action that makes it useful in a variety of research applications.

Mechanism of Action

The mechanism of action of CBIM involves the formation of a covalent bond between the CBIM molecule and the target protein. This covalent bond is formed through the reaction of the imine group of CBIM with the amino group of the target protein. This unique mechanism of action allows for the specific detection of proteins in complex biological samples.
Biochemical and Physiological Effects:
CBIM has been found to have minimal biochemical and physiological effects on cells and tissues. This makes it an ideal probe for the detection of proteins in complex biological samples without interfering with normal cellular processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CBIM is its specificity for certain proteins, which allows for their detection in complex biological samples. CBIM also has minimal biochemical and physiological effects on cells and tissues, making it an ideal probe for use in live cell imaging experiments. However, one limitation of CBIM is its relatively low fluorescence intensity, which can make it difficult to detect in low abundance proteins.

Future Directions

There are several potential future directions for the use of CBIM in scientific research. One potential direction is the development of new synthesis methods that can improve the yield and purity of CBIM. Another potential direction is the modification of the CBIM molecule to increase its fluorescence intensity and specificity for certain proteins. Additionally, CBIM could be used in combination with other probes to provide a more comprehensive view of protein interactions in complex biological samples.

Scientific Research Applications

CBIM has been extensively studied for its potential applications in scientific research. One of the primary applications of CBIM is as a fluorescent probe for the detection of proteins and other biomolecules. CBIM has been found to bind specifically to certain proteins, which allows for their detection in complex biological samples.

properties

IUPAC Name

2-[[(3-chlorophenyl)methyl-[(1,3-dioxoisoindol-2-yl)methyl]amino]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O4/c26-17-7-5-6-16(12-17)13-27(14-28-22(30)18-8-1-2-9-19(18)23(28)31)15-29-24(32)20-10-3-4-11-21(20)25(29)33/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFGMVUKBVLAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CC3=CC(=CC=C3)Cl)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-{[(3-chlorobenzyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)
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2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)
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2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)
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2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)
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2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)

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